prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate
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Overview
Description
prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This particular compound is known for its unique structural features, which include a prop-1-en-2-yl group and a 3,3-dimethylbutyl group attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutylamine with prop-1-en-2-yl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired carbamate ester.
Industrial Production Methods: In an industrial setting, the production of carbamates often involves the use of phosgene or phosgene derivatives. due to the hazardous nature of phosgene, alternative methods have been developed. One such method involves the use of dimethyl carbonate as a safer and more environmentally friendly carbamoylating agent. The reaction of 3,3-dimethylbutylamine with dimethyl carbonate in the presence of a suitable catalyst, such as iron-chrome catalyst TZC-3/1, can yield this compound with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: The major products include oxidized derivatives of the carbamate.
Reduction: The major products include reduced forms of the carbamate.
Substitution: The major products include substituted carbamates with different functional groups.
Scientific Research Applications
prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by carbamoylation of the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which act as enzyme inhibitors by forming a covalent bond with the active site of the enzyme .
Comparison with Similar Compounds
- prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate
- Prop-1-en-2-yl (3,3-dimethylbutyl)urea
- Prop-1-en-2-yl (3,3-dimethylbutyl)thiocarbamate
Comparison: this compound is unique due to its specific structural features and the presence of the carbamate group. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For example, while Prop-1-en-2-yl (3,3-dimethylbutyl)urea may have similar chemical properties, its biological activity can differ significantly due to the presence of the urea group instead of the carbamate group .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate |
InChI |
InChI=1S/C10H19NO2/c1-8(2)13-9(12)11-7-6-10(3,4)5/h1,6-7H2,2-5H3,(H,11,12) |
InChI Key |
RMUYSMXTFHAPII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)OC(=O)NCCC(C)(C)C |
Origin of Product |
United States |
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